molecular formula C6H6F2N2O3 B2910440 Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 2248316-28-9

Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No. B2910440
CAS RN: 2248316-28-9
M. Wt: 192.122
InChI Key: RTXKNVYHNBLPQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, also known as Methyl DFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl DFO is a heterocyclic compound that contains both an oxazole and an ester functional group. The compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate DFO involves the inhibition of enzymes such as HDACs and CAs. By inhibiting these enzymes, this compound DFO can regulate gene expression and pH in the body, respectively. The compound has also been shown to exhibit anti-inflammatory and anti-tumor activity, although the exact mechanism of action for these effects is not yet fully understood.
Biochemical and Physiological Effects:
This compound DFO has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate pH in the body. In addition, this compound DFO has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate DFO has several advantages for lab experiments, including its high purity and high yield synthesis methods. The compound is also stable under standard lab conditions and can be easily stored for future use. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research involving Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate DFO. One possible direction is to further investigate its potential applications in drug discovery and development, particularly for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its potential as a tool for studying the role of HDACs and CAs in disease development. Finally, further research is needed to fully understand the mechanism of action of this compound DFO and its potential side effects.

Synthesis Methods

Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate DFO can be synthesized using a variety of methods, including the reaction of 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with diazomethane in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

Methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate DFO has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a key role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer. CAs, on the other hand, are enzymes that play a key role in the regulation of pH in the body, and their dysregulation has been linked to a variety of diseases, including glaucoma and epilepsy.

properties

IUPAC Name

methyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O3/c1-12-5(11)3-2(4(7)8)10-6(9)13-3/h4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXKNVYHNBLPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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